molecular formula C18H21N3O2 B5388124 N-(4-{[(4-ethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide

N-(4-{[(4-ethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide

Cat. No.: B5388124
M. Wt: 311.4 g/mol
InChI Key: JYCGDOPPRPBPJG-UHFFFAOYSA-N
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Description

N-(4-{[(4-ethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide is an organic compound with a complex structure It is characterized by the presence of an acetamide group, a carbamoyl group, and an ethyl-substituted phenyl ring

Properties

IUPAC Name

N-[4-[(4-ethylphenyl)carbamoylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-4-14-5-7-15(8-6-14)19-18(23)20-16-9-11-17(12-10-16)21(3)13(2)22/h5-12H,4H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCGDOPPRPBPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 4-ethylphenyl isocyanate with N-methyl-4-aminobenzamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification and quality control. Techniques such as recrystallization, chromatography, and distillation may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-{[(4-ethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(4-ethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-ethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide
  • N-(4-{[(4-methylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide
  • N-(4-{[(4-phenyl)carbamoyl]amino}phenyl)-N-methylacetamide

Uniqueness

This compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical properties and reactivity

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